4-{[(3-acetylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide
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Overview
Description
4-{[(3-acetylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C17H15N3O5S2 and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.04531293 g/mol and the complexity rating of the compound is 666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis of novel benzenesulfonamide derivatives, including structures related to 4-{[(3-acetylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide, has been extensively studied. These compounds have been evaluated for their potential biological activities. For example, compounds exhibiting significant in vitro antitumor activity against HepG2 and MCF-7 cell lines have been identified, showcasing the potential of these derivatives in cancer research (Fahim & Shalaby, 2019).
Anticancer Agents
Research into pro-apoptotic indapamide derivatives as anticancer agents has led to the synthesis of compounds demonstrating high activity against melanoma cell lines, indicating the therapeutic potential of sulfonamide derivatives in melanoma treatment (Yılmaz et al., 2015).
Antimicrobial Agents
The development of antimicrobial agents from sulfonamide derivatives has been a focus of research, with studies aiming to synthesize new heterocyclic compounds incorporating the sulfamoyl moiety. These compounds have shown promising antibacterial and antifungal activities, highlighting their potential as novel antimicrobial agents (Darwish et al., 2014).
Photophysical Properties
The exploration of photophysical properties of sulfur-containing aromatic compounds has revealed insights into their electronic structures and potential applications in material sciences. For instance, the study of 5-N-arylaminothiazoles with sulfur-containing groups on the aromatic ring at the 2-position has elucidated the effects of sulfur-containing functional groups on electronic structures, paving the way for their use in fluorescent molecules and sensors (Murai et al., 2018).
Future Directions
Future research could focus on further understanding the polymorphism of this compound, as different crystal forms can modify the physical properties of the active pharmaceutical ingredient . Additionally, more studies could be conducted to investigate the potential therapeutic applications of this compound, given its classification as a sulfonamide derivative .
Properties
IUPAC Name |
4-[(3-acetylphenyl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S2/c1-10-6-16(19-25-10)18-17(22)15-8-14(9-26-15)27(23,24)20-13-5-3-4-12(7-13)11(2)21/h3-9,20H,1-2H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFURBKIBDKZFFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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